N-methyl-5-phenyl-1H-pyrazol-3-amine
Overview
Description
N-methyl-5-phenyl-1H-pyrazol-3-amine: is a heterocyclic compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit a wide range of biological activities , suggesting they may interact with multiple targets.
Mode of Action
It’s known that the amino group in the pyrazole ring can undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .
Biochemical Pathways
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, suggesting it may interact with certain biochemical pathways .
Pharmacokinetics
The compound’s solubility in various solvents suggests it may have reasonable bioavailability .
Result of Action
Some pyrazole derivatives have shown cytotoxic activity on several human cell lines , suggesting potential cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-5-phenyl-1H-pyrazol-3-amine . For instance, the compound’s reactivity with acids or acyl groups can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
The amine group in N-methyl-5-phenyl-1H-pyrazol-3-amine has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds
Molecular Mechanism
It is known that it can react with other compounds to yield different products
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds.
Condensation Reactions: Another approach is the condensation of substituted hydrazines with 1,3-diketones, followed by cyclization.
Industrial Production Methods: Industrial production of N-methyl-5-phenyl-1H-pyrazol-3-amine typically involves large-scale condensation reactions using hydrazine derivatives and diketones. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-5-phenyl-1H-pyrazol-3-amine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: Utilized in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Comparison with Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Shares a similar pyrazole core but differs in the substitution pattern, leading to distinct chemical and biological properties.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Another derivative with similar structural features but different functional groups, affecting its reactivity and applications.
Uniqueness: N-methyl-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Biological Activity
N-methyl-5-phenyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl and phenyl groups enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it has been shown to modulate receptor activity, which could contribute to its therapeutic effects.
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anti-inflammatory Activity : Studies have demonstrated that compounds similar to this compound can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Anticancer Potential : The compound has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. It arrests the cell cycle at the G2/M phase, indicating potential as an anticancer agent .
- Antimicrobial Properties : Research suggests that derivatives of pyrazoles exhibit antimicrobial activity against various bacterial strains, making them candidates for further development in treating infections .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
Anticancer | Inhibition of tubulin polymerization | |
Antimicrobial | Effective against E. coli and S. aureus |
Detailed Findings
- Anti-inflammatory Studies : In vitro assays revealed that N-methyl derivatives inhibited LPS-induced TNF-alpha release by up to 97.7% at concentrations of 10 mM, outperforming known anti-inflammatory drugs .
- Anticancer Mechanisms : Docking simulations indicated that this compound interacts with the colchicine binding site on tubulin, suggesting a mechanism for its anticancer effects .
- Antimicrobial Testing : A series of pyrazole derivatives were synthesized and tested against common pathogens. Some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-methyl-5-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZLEVRKZGNWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30120-58-2 | |
Record name | N-methyl-5-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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